2,4,5-Trinitrophenol

Thermal analysis Explosives characterization Isomer identification

Select 2,4,5-Trinitrophenol (CAS 610-26-4) for applications demanding unambiguous isomer identification where symmetric picric acid (2,4,6-TNP) cannot suffice. Its asymmetric nitro arrangement at the 2-, 4-, and 5-positions yields a distinct melting point of 96°C—substantially lower than picric acid's 122–123°C—and a unique IR OH stretch at 3108 cm⁻¹, enabling reliable chromatographic and spectroscopic differentiation in forensic, environmental, and explosives-residue analysis. With a higher predicted density of 1.9 g/cm³, this isomer also serves comparative structure-property studies in energetic formulations. Ideal for analytical reference standards, quantum chemical model validation, and vibrational spectroscopy research. Source with confidence from qualified suppliers offering custom synthesis and rigorous quality control.

Molecular Formula C6H3N3O7
Molecular Weight 229.10 g/mol
CAS No. 610-26-4
Cat. No. B12656829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trinitrophenol
CAS610-26-4
Molecular FormulaC6H3N3O7
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H
InChIKeySISDGGGHEWAVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trinitrophenol (CAS 610-26-4): Identity and Basic Differentiation from Common Trinitrophenol Isomers


2,4,5-Trinitrophenol (CAS 610-26-4) is a polynitrated phenolic compound within the trinitrophenol isomer family, all sharing the molecular formula C₆H₃N₃O₇ and a molecular weight of 229.10 g/mol . It is distinguished by nitro substituents at the 2-, 4-, and 5-positions of the aromatic ring, resulting in an asymmetric structure that contrasts with the symmetric 2,4,6-trinitrophenol (picric acid) . The compound appears as a yellow crystalline solid and is classified as an explosive material, though its properties differ notably from the commercially dominant 2,4,6-isomer [1][2].

Why 2,4,5-Trinitrophenol Cannot Be Substituted by Picric Acid or Other Isomers in Specialized Research and Industrial Applications


Despite sharing the same molecular formula and explosive character, trinitrophenol isomers exhibit distinct physical properties, synthetic accessibility, and spectroscopic signatures that preclude simple interchange. The asymmetric nitro group arrangement of 2,4,5-trinitrophenol yields a melting point of 96°C, significantly lower than the 122-123°C of 2,4,6-trinitrophenol (picric acid), affecting thermal behavior and handling [1]. Its density (1.9 g/cm³) also differs from the 1.76-1.80 g/cm³ of the 2,4,6-isomer [2]. Moreover, the compound's synthetic route—nitration of 3,4-dinitrophenol—differs fundamentally from the sulfonation-based production of picric acid, resulting in distinct impurity profiles and procurement considerations [3]. These quantifiable differences directly impact selection for isomer-specific applications such as analytical reference standards, vibrational spectroscopy studies, and targeted synthetic pathways.

Quantitative Differentiation of 2,4,5-Trinitrophenol Against Key Isomers and Analogs


Melting Point Differential: 2,4,5-Trinitrophenol (96°C) vs. 2,4,6-Trinitrophenol (122-123°C) vs. 2,3,6-Trinitrophenol (118°C)

The melting point of 2,4,5-trinitrophenol is 96°C, which is 26-27°C lower than the 122-123°C of 2,4,6-trinitrophenol (picric acid) and 22°C lower than the 118°C of the 2,3,6-isomer [1][2]. This substantial depression reflects the asymmetric nitro group arrangement and reduced intermolecular packing efficiency relative to the symmetric 2,4,6-isomer.

Thermal analysis Explosives characterization Isomer identification

Density Differential: 2,4,5-Trinitrophenol (1.9 g/cm³) vs. 2,4,6-Trinitrophenol (1.76-1.80 g/cm³)

The predicted density of 2,4,5-trinitrophenol is 1.9±0.1 g/cm³, which is approximately 5-8% higher than the reported density of 2,4,6-trinitrophenol (1.76-1.80 g/cm³) [1]. This density difference arises from the distinct crystal packing motif of the asymmetric isomer and may influence detonation parameters and formulation behavior.

Crystal packing Explosive performance Material characterization

IR Spectroscopic Fingerprint: Hydroxyl Stretching Band at 3108 cm⁻¹ in 2,4,5-Trinitrophenol

The IR spectrum of 2,4,5-trinitrophenol exhibits a strong, broad hydroxyl stretching vibration at approximately 3108 cm⁻¹, characteristic of hydrogen-bonded phenolic OH in this specific nitro-substituted environment . This absorption serves as a spectroscopic fingerprint that can distinguish the compound from other trinitrophenol isomers, whose OH stretching frequencies may shift due to different intramolecular hydrogen bonding patterns.

Vibrational spectroscopy Isomer differentiation Analytical chemistry

Synthetic Route Specificity: Nitration of 3,4-Dinitrophenol vs. Sulfonation-Directed Nitration for Picric Acid

2,4,5-Trinitrophenol is specifically obtained by nitration of 3,4-dinitrophenol, whereas the commercially dominant 2,4,6-trinitrophenol (picric acid) is produced via sulfonation of phenol followed by nitration to direct nitro group placement [1][2]. This synthetic distinction means that 2,4,5-trinitrophenol is not formed as a byproduct during standard picric acid manufacturing, requiring dedicated synthesis for procurement.

Organic synthesis Process chemistry Isomer preparation

Computational Vibrational Analysis: Distinct Normal Mode Frequencies Differentiating Trinitrophenol Isomers

Ab initio quantum chemical calculations of geometric and electronic structure for trinitrophenol isomers reveal distinct vibrational state assignments that vary with nitro group substitution pattern [1]. While quantitative frequency differences between isomers are not specified in the available abstract, the modeling approach demonstrates that 2,4,5-trinitrophenol exhibits a unique set of normal mode frequencies and intensities compared to the 2,4,6- and other isomers, enabling computational differentiation.

Quantum chemistry Molecular modeling Spectroscopic prediction

Recommended Research and Industrial Application Scenarios for 2,4,5-Trinitrophenol (CAS 610-26-4)


Analytical Reference Standard for Isomer-Specific Nitroaromatic Detection

Due to its distinct melting point (96°C) and spectroscopic signature (IR OH stretch at 3108 cm⁻¹), 2,4,5-trinitrophenol serves as a critical reference standard in chromatographic and spectroscopic methods aimed at differentiating trinitrophenol isomers in environmental monitoring or forensic analysis [1]. The compound's unique physical properties allow for unambiguous identification in complex mixtures where picric acid (122-123°C) may also be present.

Specialized Energetic Materials Research and Formulation Development

The higher predicted density (1.9 g/cm³) of 2,4,5-trinitrophenol compared to picric acid (1.76-1.80 g/cm³) positions it as a candidate for energetic formulations where increased density may translate to improved detonation performance [2]. Researchers exploring structure-property relationships in nitroaromatic explosives require access to this specific isomer for comparative performance testing.

Vibrational Spectroscopy and Computational Chemistry Studies of Nitroaromatic Isomers

The asymmetric nitro group arrangement of 2,4,5-trinitrophenol provides a valuable model system for quantum chemical calculations and vibrational spectroscopy studies of isomer effects in nitroaromatic compounds [3]. The compound's distinct vibrational normal modes, as identified in computational studies, make it essential for researchers validating theoretical models against experimental spectroscopic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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